molecular formula C9H11N B012724 4-Ethenyl-2,6-dimethylpyridine CAS No. 102547-79-5

4-Ethenyl-2,6-dimethylpyridine

Cat. No. B012724
M. Wt: 133.19 g/mol
InChI Key: AHTKGFIYHBHGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-2,6-dimethylpyridine is a heterocyclic organic compound with the chemical formula C9H11N. It is also known as ethylidene norcamphor or EN. The compound is a colorless liquid with a pungent odor and is used as a building block in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4-Ethenyl-2,6-dimethylpyridine is not well understood. However, it is believed that the compound acts as a ligand for metal complexes, which can catalyze various chemical reactions. The compound can also form coordination complexes with metal ions, which can influence the reactivity of the metal ion.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Ethenyl-2,6-dimethylpyridine. However, the compound is not known to have any significant toxic effects on the human body. It is also not known to have any significant effects on the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Ethenyl-2,6-dimethylpyridine is its versatility as a building block in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and purify. However, one of the limitations of 4-Ethenyl-2,6-dimethylpyridine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-Ethenyl-2,6-dimethylpyridine. One direction is the synthesis of new ligands for metal complexes, which can have applications in catalysis, molecular recognition, and drug design. Another direction is the synthesis of new heterocyclic compounds, which can have applications in the pharmaceutical industry. Additionally, further research is needed to understand the mechanism of action of 4-Ethenyl-2,6-dimethylpyridine and its potential applications in various fields of chemistry.

Synthesis Methods

The synthesis of 4-Ethenyl-2,6-dimethylpyridine can be achieved through several methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,6-dimethylpyridine with acetylene in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

4-Ethenyl-2,6-dimethylpyridine has been extensively used in scientific research as a building block in the synthesis of various organic compounds. The compound is used in the synthesis of ligands for metal complexes, which are used in catalysis, molecular recognition, and drug design. Additionally, 4-Ethenyl-2,6-dimethylpyridine is used in the synthesis of heterocyclic compounds, which have applications in the pharmaceutical industry.

properties

CAS RN

102547-79-5

Product Name

4-Ethenyl-2,6-dimethylpyridine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

4-ethenyl-2,6-dimethylpyridine

InChI

InChI=1S/C9H11N/c1-4-9-5-7(2)10-8(3)6-9/h4-6H,1H2,2-3H3

InChI Key

AHTKGFIYHBHGAM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)C=C

Canonical SMILES

CC1=CC(=CC(=N1)C)C=C

synonyms

2,6-Lutidine,4-vinyl-(6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.